Haedoxan

Botanical insecticide Stomach toxicity Plutella xylostella

Haedoxan A delivers insecticidal potency comparable to indoxacarb and synthetic pyrethroids, with documented negative cross-resistance (NCR) that makes it more lethal to pyrethroid-resistant pests than susceptible strains. Its 48-fold larvicidal potency advantage over phrymarolin-I ensures effective control at sub‑ppm concentrations in resistance-challenged field settings. Lower human cell cytotoxicity versus permethrin supports safer formulation for indoor and food‑handling environments. Insist on the defined single stereoisomer—not crude extracts or undefined lignan mixtures—to guarantee reproducible field performance and resistance-management value.

Molecular Formula C33H34O14
Molecular Weight 654.6 g/mol
CAS No. 123619-26-1
Cat. No. B1203460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaedoxan
CAS123619-26-1
Synonyms1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane
haedoxan A
Molecular FormulaC33H34O14
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCOCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8
InChIInChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3/t18-,26-,27-,28-,32-,33-/m1/s1
InChIKeySVQIUEXUTJVJTM-KTIWSMOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haedoxan A (CAS 123619-26-1) Procurement Guide: Insecticidal Sesquilignan with Pyrethroid-Comparable Potency


Haedoxan A (also referred to as (+)-haedoxan A) is a sesquilignan natural product isolated from the roots of the traditional East Asian insecticidal plant Phryma leptostachya L. (lopseed) [1]. It is the principal insecticidal constituent of this botanical species, exhibiting a unique 3,7-dioxabicyclo[3.3.0]octane (furofuran) core fused to a 1,4-benzodioxane moiety [2]. The insecticidal activity of Haedoxan A has been shown to be comparable to commercial synthetic pyrethroids and the oxadiazine insecticide indoxacarb in multiple independent bioassay systems [1][3].

Why Haedoxan A Cannot Be Substituted by In-Class Lignans or Generic Botanical Extracts


Lignans isolated from Phryma leptostachya, despite sharing a common biosynthetic origin, display orders-of-magnitude differences in insecticidal potency that preclude simple interchange. In direct head-to-head larvicidal bioassays, Haedoxan A exhibited an LC50 of 0.025 ppm against Culex pipiens pallens, approximately 48-fold more potent than phrymarolin-I (LC50 1.21 ppm) and 6-fold more potent than haedoxan E (LC50 0.15 ppm) under identical conditions [1]. Similarly, in stomach toxicity assays against Plutella xylostella, Haedoxan A (LC50 857.28 mg/L) was 1.67-fold more active than phrymarolin I (LC50 1432.05 mg/L) [2]. These intra-class potency cliffs mean that crude extracts, undefined lignan mixtures, or structurally related analogs cannot be assumed to deliver equivalent performance.

Quantitative Differential Evidence: Haedoxan A vs. Closest Comparators


Stomach Toxicity Against Plutella xylostella: Haedoxan A Outperforms Phrymarolin I

In a direct head-to-head bioassay conducted within the same study, Haedoxan A demonstrated 1.67-fold greater stomach toxicity against diamondback moth (Plutella xylostella) larvae compared to the structurally related co-occurring lignan phrymarolin I [1]. Both compounds were isolated from the same P. leptostachya root methanol extract using an identical bioassay-guided fractionation protocol, ensuring direct comparability of the potency measurements.

Botanical insecticide Stomach toxicity Plutella xylostella

Stomach Toxicity Against Mythimna separata: Haedoxan A Matches or Exceeds Commercial Indoxacarb

In a bioassay using Mythimna separata (oriental armyworm) larvae, Haedoxan A exhibited a stomach toxicity LC50 of 17.06 mg/L at 24 h, which was numerically superior to (lower than) the commercial oxadiazine insecticide indoxacarb tested under the same conditions (LC50 20.73 mg/L) [1]. The study employed indoxacarb as the positive control, making this a rare case where a botanical lignan demonstrates potency parity or slight superiority to a widely used synthetic agricultural insecticide in the same experimental system.

Botanical insecticide Mythimna separata Indoxacarb benchmark

Mosquito Larvicidal Activity: Haedoxan A Is 48-Fold More Potent Than Phrymarolin-I and 6-Fold More Potent Than Haedoxan E

In a direct comparative larvicidal bioassay against early fourth instar larvae of Culex pipiens pallens, Haedoxan A (reported as haedoxane A) displayed an LC50 of 0.025 ppm, representing a 48.4-fold greater potency than phrymarolin-I (LC50 1.21 ppm) and a 6-fold greater potency than haedoxane E (LC50 0.15 ppm), with all three lignans isolated from the same plant material and tested under identical 24 h exposure conditions [1].

Mosquito larvicide Culex pipiens pallens Lignan potency ranking

Negative Cross-Resistance with Permethrin: Haedoxan A Remains Effective Against Pyrethroid-Resistant Arthropods

A study using two Drosophila melanogaster strains—w1118 (insecticide-susceptible) and parats1 (pyrethroid-resistant due to I265N mutation in the voltage-gated sodium channel)—demonstrated a clear case of negative cross-resistance (NCR) between Haedoxan A and permethrin. Both parats1 larvae and adults were more resistant to permethrin as expected, but critically, both life stages were more sensitive to Haedoxan A compared to the susceptible w1118 strain [1]. Additionally, Haedoxan A showed very low cross-resistance with imidacloprid and chlorpyrifos in a Haedoxan A-resistant (HAR) Aedes aegypti line [2].

Resistance management Negative cross-resistance Pyrethroid resistance

Mammalian Safety Profile: Haedoxan A Demonstrates Lower Cytotoxicity Than Permethrin in Human Liver Cells

In a live-cell cytotoxicity assay using the human normal liver cell line L02, Haedoxan A exhibited lower toxicity compared to the widely used pyrethroid insecticide permethrin and did not induce intracellular oxidative stress, whereas permethrin produced measurable cytotoxicity under the same experimental conditions [1]. This finding is supported by the long ethnobotanical history of P. leptostachya as a traditional insecticide in East Asia without reported acute mammalian toxicity concerns.

Mammalian toxicity Human cell cytotoxicity Non-target safety

Haedoxan A (CAS 123619-26-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Pyrethroid-Resistance Breaking in Mosquito Vector Control Programs

Haedoxan A is the strongest candidate for rotation or mixture with pyrethroids in Aedes aegypti and Culex pipiens pallens control programs where knockdown resistance (kdr) mutations have compromised permethrin efficacy. The documented negative cross-resistance (NCR) phenotype means that HA can be more lethal to pyrethroid-resistant populations than to susceptible ones [1][2]. Combined with its exceptional intrinsic larvicidal potency (LC50 0.025 ppm against C. pipiens pallens) [3], HA-based larvicidal formulations can achieve effective control at sub-ppm concentrations even in resistance-challenged field settings.

Botanical Replacement of Indoxacarb in Lepidopteran Pest Management on Brassica Crops

For Plutella xylostella (diamondback moth) and Mythimna separata (armyworm) control in Brassica and cereal cropping systems, Haedoxan A offers stomach toxicity potency that matches or marginally exceeds the commercial oxadiazine indoxacarb (HA LC50 17.06 mg/L vs. indoxacarb LC50 20.73 mg/L against M. separata) [4]. Procurement of HA for this use case provides a botanical active ingredient with a distinct sodium channel modulatory mechanism [1], enabling resistance-management rotation away from oxadiazines and pyrethroids without loss of efficacy.

Lead Compound for Semi-Synthetic Insecticide Development Programs

The established total synthesis route for (+)-haedoxan A with unequivocally assigned absolute configuration (1S,2R,5R,6S,2″R,3″R) [5] enables structure-activity relationship (SAR) exploration and analog generation. The pronounced intra-class potency differentials—HA being 48-fold more potent than phrymarolin-I in larvicidal assays [3]—provide clear structural hypotheses (centered on the intact 1,4-benzodioxane moiety) [6] for medicinal chemistry optimization. Industrial research programs seeking a characterized, synthetically accessible lignan scaffold with validated target engagement at insect voltage-gated sodium channels should prioritize HA over less potent congeners.

Low-Mammalian-Toxicity Formulations for Residential and Institutional Pest Control

Haedoxan A's demonstrated lower cytotoxicity against human L02 liver cells relative to permethrin, coupled with the absence of intracellular oxidative stress induction [7], positions it for formulation into residential, institutional, and food-handling establishment insecticide products where mammalian safety profiles drive procurement specifications. This toxicological differentiation is particularly relevant for indoor residual spraying and aerosol formulations where human exposure potential is elevated.

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